molecular formula C14H15IN2O4 B1400766 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate CAS No. 850363-55-2

1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate

Cat. No. B1400766
M. Wt: 402.18 g/mol
InChI Key: NAMYDZXMYKFFOK-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate, also known as IBI-1,3-DC, is a novel synthetic compound with a wide range of applications in research and scientific studies. It is a versatile and useful molecule that can be used to study a variety of biological processes. IBI-1,3-DC has been used to study various aspects of biology, such as enzyme catalysis, signal transduction, and cell signaling. In addition, IBI-1,3-DC has been used to study the biochemical and physiological effects of various drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate derivatives serve as significant intermediates in the synthesis of 1H-indazole derivatives. These compounds are synthesized through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, MS, and X-ray diffraction. Such characterization aids in understanding their molecular structure and physicochemical properties (Ye et al., 2021).

Chemical Transformation and Reactions

  • Transformation and Reduction : Research shows that derivatives of 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate can undergo various chemical transformations. For example, the tert-butyl NNO-azoxy derivatives can be transformed and reduced under specific conditions, revealing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Zelenov et al., 2014).

Catalysis and Synthesis

  • Catalysis in Organic Synthesis : The tert-butyl derivatives are used in catalysis, particularly in the hydroformylation of oxazoline derivatives. This process is crucial for producing important intermediates in the synthesis of homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).

Advanced Material Synthesis

  • Synthesis of Aza Analogs of Tetrabenzoporphin : 1-tert-Butyl derivatives are involved in the synthesis of aza analogs of tetrabenzoporphin, a complex process that can potentially lead to new materials with unique properties for various applications (Makarova et al., 1989).

Biologically Active Compounds

  • Intermediate for Biologically Active Compounds : These derivatives are important intermediates in the synthesis of biologically active benzimidazole compounds. The efficient and low-cost synthesis of these intermediates opens pathways for the production of potentially useful drugs and bioactive molecules (Liu Ya-hu, 2010).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-iodoindazole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(15)7-9(10)11(16-17)12(18)20-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYDZXMYKFFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736041
Record name 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate

CAS RN

850363-55-2
Record name 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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